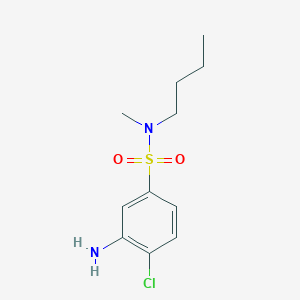
3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide
Descripción general
Descripción
3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C11H17ClN2O2S and its molecular weight is 276.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of molecules that have been widely studied for their therapeutic implications, particularly in cancer treatment and antimicrobial applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, sulfonamides are known to inhibit carbonic anhydrases (CAs), which play a role in maintaining acid-base balance and are implicated in tumor growth and metastasis .
- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cell lines by activating apoptotic pathways, which could be beneficial for treating malignancies such as breast cancer .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown selective inhibition against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM . The compound has been observed to enhance apoptosis significantly, as evidenced by increased annexin V-FITC positivity in treated cells.
Antimicrobial Activity
The sulfonamide class, including this compound, has demonstrated antimicrobial properties. In vitro studies have reported effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for related compounds range from 0.23 to 0.94 mg/mL, indicating promising potential for treating resistant infections .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a sulfonamide derivative on MDA-MB-231 cells. The results showed that treatment led to a significant increase in apoptotic cells compared to controls, highlighting the compound's potential as an anticancer agent.
| Treatment | % Apoptotic Cells |
|---|---|
| Control | 0.18 |
| Compound | 22.04 |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of a related sulfonamide against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) | % Inhibition |
|---|---|---|
| S. aureus | 0.23 | 80.69 |
| E. coli | 0.47 | Moderate |
| K. pneumoniae | 0.94 | High |
Research Findings
Recent research emphasizes the diverse biological activities of sulfonamide derivatives:
- Selectivity : Certain derivatives show selective inhibition of carbonic anhydrase IX over CA II, suggesting potential for targeted cancer therapies .
- Structure-Activity Relationship (SAR) : Variations in the chemical structure significantly influence biological activity, with specific functional groups enhancing efficacy against cancer and microbial targets .
Propiedades
IUPAC Name |
3-amino-N-butyl-4-chloro-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-3-4-7-14(2)17(15,16)9-5-6-10(12)11(13)8-9/h5-6,8H,3-4,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOBVMHWWHJUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















